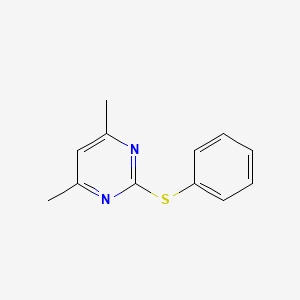

4,6-Dimethyl-2-(phenylthio)pyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Advanced Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of heterocyclic chemistry due to its integral role in numerous biologically active molecules. numberanalytics.com Structurally, it is a six-membered ring composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. numberanalytics.com This arrangement makes it an azine, specifically a 1,3-diazine. nih.gov The significance of the pyrimidine scaffold stems from its presence in the essential building blocks of nucleic acids: cytosine, thymine, and uracil. numberanalytics.comnih.gov Beyond its fundamental biological role, the pyrimidine nucleus is a versatile building block in synthetic chemistry, allowing for functionalization at various positions on the ring. numberanalytics.com This versatility has led to the development of a wide array of pyrimidine derivatives with diverse applications in fields such as pharmaceuticals and agrochemicals. numberanalytics.comorientjchem.org The pyrimidine core is found in numerous synthetic compounds, including those with anti-inflammatory, anti-tumor, antiviral, and antimicrobial properties. nih.govorientjchem.org

The adaptability of the pyrimidine ring system makes it a subject of intense research in medicinal chemistry and materials science. numberanalytics.comorientjchem.org Scientists continue to explore new synthetic methodologies to create novel pyrimidine derivatives with tailored biological activities and material properties. numberanalytics.com The study of pyrimidines and their annulated derivatives is a continually evolving field, with new applications and synthetic strategies regularly being discovered. nih.gov

The Role of the Thioether Moiety in Modulating Chemical Properties and Interactions

The thioether group, the sulfur analog of an ether, consists of a sulfur atom bonded to two carbon atoms. youtube.com The introduction of a thioether moiety into a molecule, such as a pyrimidine ring, significantly modulates its chemical properties. Sulfur is larger and less electronegative than oxygen, making it a better nucleophile but a weaker base. youtube.com This characteristic influences the reactivity of the entire molecule.

The formation of thioethers is a common operation in synthetic chemistry, often achieved through nucleophilic substitution reactions, such as the Williamson ether synthesis, where a thiolate anion attacks an electrophile. youtube.comacsgcipr.org In the context of pyrimidine chemistry, the introduction of a thioether group at the 2-position provides a versatile handle for further chemical modification. nih.gov This functionalization can influence the molecule's electronic properties and its ability to interact with biological targets. researchgate.net For instance, the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the chemical diversity and potential applications of the resulting compounds. acsgcipr.org The presence of a thioether can also impact the molecule's conformation and lipophilicity, which are crucial factors in its biological activity.

Structural Context and Foundational Aspects of 4,6-Dimethyl-2-(phenylthio)pyrimidine

This compound is a specific derivative of pyrimidine that incorporates both the pyrimidine core and a phenylthioether moiety. Its structure consists of a pyrimidine ring with methyl groups at positions 4 and 6, and a phenylthio group attached at position 2.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂S uni.luatkchemical.com |

| Molecular Weight | 216.30 g/mol atkchemical.com |

| CAS Number | 92902-64-2 atkchemical.com |

| SMILES | CC1=CC(=NC(=N1)SC2=CC=CC=C2)C uni.lu |

| InChIKey | IARGOCVSIPNAQQ-UHFFFAOYSA-N uni.lu |

The synthesis of S-substituted 4,6-dimethylpyrimidine (B31164) derivatives often starts from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net This precursor allows for the introduction of various substituents onto the sulfur atom, leading to a diverse library of compounds. researchgate.net

Research into derivatives of this compound has revealed promising applications. For example, it has been used as a scaffold for developing new potent and selective inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer. nih.gov A structure-based optimization approach led to the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives. nih.gov

The table below highlights key findings from this research.

| Derivative Class | Key Findings |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | One derivative, 28e , emerged as the most potent inhibitor with an IC₅₀ value of 42 nM. nih.gov |

| Derivative 28e exhibited high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov | |

| In cellular assays, 28e demonstrated the ability to inhibit the human breast cancer cell line MCF-7. nih.gov |

This research underscores the importance of the this compound scaffold as a foundational structure for the design and synthesis of biologically active molecules. nih.gov The strategic placement of the dimethyl groups and the phenylthio moiety provides a template that can be systematically modified to optimize interactions with specific biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

4,6-dimethyl-2-phenylsulfanylpyrimidine |

InChI |

InChI=1S/C12H12N2S/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

IARGOCVSIPNAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 2 Phenylthio Pyrimidine

Precursor Synthesis Strategies for 4,6-Disubstituted Pyrimidine (B1678525) Cores

The foundation for synthesizing the target molecule lies in the efficient preparation of key 4,6-dimethylpyrimidine (B31164) intermediates. These precursors serve as the scaffold upon which the desired phenylthio group is installed.

A crucial intermediate for the synthesis of 4,6-Dimethyl-2-(phenylthio)pyrimidine is 4,6-dimethyl-2-chloropyrimidine. This compound is typically prepared from its corresponding hydroxylated precursor, 4-hydroxy-2,6-dimethylpyrimidine. The conversion is a chlorination reaction, commonly achieved by treating the hydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com In some procedures, the reaction is facilitated by the addition of a base such as triethylamine. google.com An alternative starting point involves the cyclization of methyl acetoacetate (B1235776) with acetamidine (B91507) hydrochloride in the presence of a base like potassium hydroxide (B78521) to first form the 4-hydroxy-2,6-dimethylpyrimidine crude product, which is then purified and subsequently chlorinated. google.com

Table 1: Synthesis of 4,6-Dimethyl-2-chloropyrimidine

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Hydroxy-2,6-dimethylpyrimidine | Phosphorus oxychloride (POCl₃), Triethylamine | Reflux | 4,6-Dimethyl-2-chloropyrimidine |

Another vital precursor is 4,6-dimethylpyrimidine-2-thiol (B7761162), often isolated as its hydrochloride salt. researchgate.netbenthamdirect.com The most direct and common pathway for its synthesis is the condensation reaction between acetylacetone (B45752) and thiourea (B124793). researchgate.netlongdom.org This reaction is typically performed in an alcoholic solvent, sometimes with a catalytic amount of acid. The primary challenge in this synthesis can be ensuring the complete cyclization and minimizing the formation of side products, which may require careful control of reaction temperature and purification of the resulting thiol. The thiol exists in tautomeric equilibrium with its thione form, 4,6-dimethyl-1,2-dihydropyrimidine-2-thione.

The formation of the pyrimidine ring itself is a cornerstone of this chemistry, most frequently accomplished via cyclocondensation reactions. The Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound like acetylacetone with an amidine or related species like thiourea, is a classic and effective method for creating substituted pyrimidines. researchgate.net In the case of 4,6-dimethylpyrimidine-2-thiol, acetylacetone provides the C4, C5, C6, and the two methyl groups, while thiourea supplies the N1, C2, and N3 atoms, along with the sulfur at the C2 position. researchgate.netlongdom.org This type of [3+3] cycloaddition is a powerful tool for constructing the heterocyclic core. mdpi.com Variations of this strategy, such as the Biginelli reaction, also utilize a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, showcasing the versatility of multicomponent reactions in synthesizing diverse pyrimidine scaffolds. mdpi.com

Direct Synthetic Approaches to this compound

Once a suitable pyrimidine precursor is obtained, the final step involves the formation of the carbon-sulfur bond to attach the phenylthio group at the C-2 position of the pyrimidine ring.

Transition metal catalysis offers a modern and efficient method for forming C-S bonds. Copper-catalyzed cross-coupling reactions are particularly well-suited for this transformation. mdpi.com In this approach, an aryl halide, such as 4,6-dimethyl-2-chloropyrimidine, is reacted with a sulfur nucleophile like thiophenol. The reaction is promoted by a copper catalyst, often a simple copper(I) salt such as copper(I) iodide (CuI), and typically requires a base to deprotonate the thiol. This method is valuable for its functional group tolerance and ability to proceed under relatively mild conditions. The oxidative coupling of phenols using copper complexes is a related, well-established process, highlighting the utility of copper in facilitating such bond formations. capes.gov.br

Table 2: Copper-Catalyzed C-S Coupling

| Pyrimidine Substrate | Sulfur Source | Catalyst System | Product |

|---|

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing electron-deficient aromatic systems like pyrimidines. nih.govchemrxiv.org The presence of the two nitrogen atoms in the pyrimidine ring withdraws electron density, making the carbon atoms, particularly at the C-2, C-4, and C-6 positions, electrophilic and thus susceptible to attack by nucleophiles. A halogen atom, such as chlorine at the C-2 position, serves as an excellent leaving group. The reaction proceeds by treating 4,6-dimethyl-2-chloropyrimidine with a strong sulfur nucleophile, typically sodium or potassium thiophenoxide. rsc.org The thiophenoxide is readily generated in situ by reacting thiophenol with a base like sodium hydride or sodium hydroxide. This addition-elimination mechanism is generally efficient and provides a high yield of this compound. rsc.orgchemrxiv.org

S-Alkylation and S-Arylation Techniques for Pyrimidine Thioethers

The construction of pyrimidine thioethers, such as this compound, is predominantly achieved through the S-alkylation or S-arylation of a pyrimidine-2-thiol (B7767146) precursor. The common starting material for these syntheses is 4,6-dimethylpyrimidine-2-thiol, which is typically prepared via the cyclocondensation reaction of acetylacetone and thiourea. researchgate.netresearchgate.net Once the thiol is obtained, the focus shifts to attaching the desired aryl group to the sulfur atom.

A foundational method for this transformation is the direct S-arylation of the 4,6-dimethylpyrimidine-2-thiol. This is generally accomplished by deprotonating the thiol with a suitable base to form a more nucleophilic thiolate anion, which then reacts with an activated aryl halide.

A more refined and widely used method for forging the C–S bond in aryl thioethers is the Ullmann condensation. wikipedia.org This copper-catalyzed cross-coupling reaction is a powerful tool for forming bonds between aryl halides and various nucleophiles, including thiols. wikipedia.orgorganic-chemistry.org In a typical synthesis of this compound via this method, 4,6-dimethylpyrimidine-2-thiol is coupled with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often required stoichiometric amounts of copper and high temperatures (frequently over 200°C) in polar aprotic solvents. wikipedia.orgnih.gov However, modern iterations have seen significant improvements, including the use of soluble copper catalysts and various ligands that enable the reaction to proceed under milder conditions. wikipedia.orgnih.gov

Table 1: Representative Conditions for Ullmann-Type S-Arylation

| Aryl Halide | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | CuI | Cs₂CO₃ | DMF | ~100 °C | nih.gov |

| Aryl Halide | Copper Powder | KOH | Nitrobenzene | >210 °C | wikipedia.org |

| Aryl Halide | Copper(I) salt with ligand (e.g., phenanthroline) | K₂CO₃ | N-Methylpyrrolidone | High | wikipedia.org |

While the target compound is an aryl thioether, the same pyrimidine thiol precursor is highly versatile and readily undergoes S-alkylation with various alkyl and aralkyl halides to produce a diverse library of 2-substituted-thio-pyrimidines. researchgate.netfrontiersin.org

Advanced Synthetic Strategies and Green Chemistry Considerations

Beyond the classical Ullmann condensation, more advanced catalytic systems have been developed for C–S bond formation, alongside a growing emphasis on environmentally conscious "green" chemistry.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling method, is renowned for its efficiency in forming carbon-nitrogen (C–N) bonds. wikipedia.orglibretexts.org The principles of this reaction have been extended to the formation of carbon-sulfur bonds. These palladium-catalyzed C–S coupling reactions can often be performed under significantly milder conditions than traditional Ullmann-type reactions. acsgcipr.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the thiol, deprotonation, and reductive elimination to yield the aryl thioether product. wikipedia.org The success of this reaction is highly dependent on the choice of phosphine (B1218219) or carbene ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. acsgcipr.orgresearchgate.net

Table 2: General Components for a Buchwald-Hartwig Type C-S Coupling Reaction

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | libretexts.org |

| Ligand | Xantphos, DPEPhos | Stabilize catalyst, promote reductive elimination | wikipedia.org |

| Base | K₃PO₄, Cs₂CO₃ | Deprotonate the thiol | libretexts.org |

| Solvent | Toluene, Dioxane | Reaction medium | acsgcipr.org |

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway involves reversing the roles of the reactants. Instead of a nucleophilic sulfur attacking an aryl halide, a nucleophilic source of sulfur, such as thiophenol, can attack a pyrimidine ring that has been activated with a suitable leaving group at the 2-position. For example, 2-chloro-4,6-dimethylpyrimidine (B132427) can serve as the electrophile. Another strategy involves using a 2-sulfonylpyrimidine, such as 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, as a highly effective substrate for nucleophilic aromatic substitution (SNAr) with thiols. nih.gov The sulfonyl group is an excellent leaving group, facilitating its displacement by a thiolate anion under mild, often metal-free conditions. nih.gov

Green Chemistry Considerations: The development of synthetic methodologies is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalysis over Stoichiometric Reagents: A major advancement has been the shift from stoichiometric copper in classic Ullmann reactions to the use of catalytic amounts of copper or palladium, which significantly reduces metal waste. wikipedia.orgnih.gov

Base Metal Catalysis: While palladium is a highly effective catalyst, it is also a precious metal with a high cost and environmental footprint associated with its extraction. acsgcipr.org Consequently, there is a growing interest in developing more active catalysts based on abundant and less toxic base metals like copper and nickel, which represents a greener alternative to palladium. acsgcipr.org

Safer Reagents and Solvents: Green chemistry encourages the replacement of hazardous reagents. For instance, in the synthesis of related intermediates, highly toxic and carcinogenic alkylating agents like dimethyl sulfate (B86663) have been replaced by greener alternatives such as dimethyl carbonate. researchgate.net Furthermore, efforts are made to avoid high-impact solvents like 1,4-dioxane (B91453) and toluene, which are common in cross-coupling reactions, in favor of more benign alternatives. acsgcipr.org

Reactivity and Mechanistic Studies of 4,6 Dimethyl 2 Phenylthio Pyrimidine

Electrophilic and Nucleophilic Reactivity at the Pyrimidine (B1678525) Scaffold

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. growingscience.com

Nucleophilic Substitution:

The pyrimidine ring in 4,6-dimethyl-2-(phenylthio)pyrimidine is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions, which are para and ortho to the nitrogen atoms, respectively. However, the presence of the electron-donating methyl groups at these positions somewhat mitigates this reactivity compared to unsubstituted or halogen-substituted pyrimidines. The phenylthio group at the 2-position also influences the regioselectivity of nucleophilic attack. Studies on related 2-thiopyrimidines suggest that the thioether linkage can be displaced by strong nucleophiles, although this is generally less facile than the displacement of a halogen at the same position. rsc.orgbu.edu.eg

The reactivity towards nucleophiles can be enhanced by oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which are strong electron-withdrawing groups and better leaving groups. researchgate.net In a study on the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it was observed that the sulfonyl group could be selectively displaced by primary aliphatic amines. researchgate.net While this study was not on the phenylthio-analogue, it provides insight into the potential reactivity of the oxidized form of this compound.

A plausible, though less favored, site for nucleophilic attack is the C-5 position. However, this typically requires strong activation by electron-withdrawing groups at other positions on the ring. The methyl groups at C-4 and C-6 would disfavor such a reaction.

Electrophilic Substitution:

Direct electrophilic substitution on the pyrimidine ring of this compound is generally difficult due to the deactivating effect of the two nitrogen atoms. growingscience.com Electrophilic attack on the aromatic scaffold, if it were to occur, would be directed to the C-5 position, which is the most electron-rich carbon atom on the ring. However, such reactions typically require harsh conditions and often result in low yields. For instance, the diazo-coupling of 4,6-dimethyl-2-mercaptopyrimidine (B146703) occurs at the 5-position, indicating its relative nucleophilicity. bu.edu.eg

The phenylthio substituent itself can undergo electrophilic substitution on the phenyl ring, which is a more typical reaction for this part of the molecule.

Transformations Involving the Phenylthio Substituent

The phenylthio group is a versatile functional handle that can undergo a variety of transformations, primarily centered around the sulfur atom.

Oxidation:

The sulfur atom in the phenylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. A variety of oxidizing agents can be employed for this transformation. For the selective oxidation of sulfides to sulfoxides, reagents such as hydrogen peroxide in glacial acetic acid can be used under mild, transition-metal-free conditions. researchgate.netnih.gov Further oxidation to the sulfone can be achieved using stronger oxidizing agents or by adjusting the stoichiometry of the oxidant. organic-chemistry.orgresearchgate.netrsc.org For example, 30% hydrogen peroxide can be used to convert sulfides to either sulfoxides or sulfones depending on the reaction conditions and catalysts. researchgate.net The oxidation state of the sulfur atom significantly impacts the electronic properties of the pyrimidine ring, with the sulfone being a potent electron-withdrawing group. researchgate.net

Table 1: Oxidation Reactions of Sulfides

| Product | Oxidizing Agent(s) | Conditions |

|---|---|---|

| Sulfoxide | H₂O₂ / Acetic Acid | Mild, transition-metal-free |

| Sulfone | H₂O₂ (excess) / Catalysts | Stronger conditions |

Displacement by Nucleophiles:

The phenylthio group can act as a leaving group and be displaced by various nucleophiles. This reaction is a form of nucleophilic aromatic substitution. The reactivity of the C-S bond towards nucleophilic cleavage can be influenced by the nature of the nucleophile and the reaction conditions. While not as labile as a halide, the phenylthio group can be displaced by strong nucleophiles, particularly when the pyrimidine ring is further activated. rsc.orgbu.edu.eg Studies on related 2-(methylthio)pyrimidines have shown that the methylthio group can be displaced by amines and other nucleophiles. bu.edu.eg

Desulfurization:

The phenylthio group can potentially be removed through desulfurization reactions. Various methods exist for the desulfurization of thioethers, which could be applicable to this compound. For instance, desulfurization of thiols for nucleophilic substitution can be promoted by a Ph₃P/ICH₂CH₂I system. cas.cn

Reaction Pathways and Proposed Mechanisms

The reactions of this compound generally proceed through well-established mechanistic pathways common in heterocyclic and organosulfur chemistry.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution at the pyrimidine ring or displacement of the phenylthio group typically follows the SNAr mechanism. This is a two-step process involving the initial addition of the nucleophile to an electron-deficient carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (e.g., the phenylthiolate anion) is eliminated, and the aromaticity of the pyrimidine ring is restored. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring. The electron-donating methyl groups at positions 4 and 6 would be expected to slow down the rate of nucleophilic attack compared to an unsubstituted pyrimidine.

Oxidation of the Phenylthio Group:

The oxidation of the sulfide (B99878) to a sulfoxide and then to a sulfone is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide). For the reaction with hydrogen peroxide in acetic acid, it is proposed that peracetic acid, formed in situ, may be the active oxidizing species. The reaction is thought to be a second-order process. researchgate.net The stepwise nature of the oxidation allows for the selective formation of the sulfoxide under controlled conditions.

Reactions with Organometallic Reagents:

While specific studies on this compound are not available, the reaction of related pyrimidine derivatives with organometallic reagents like Grignard reagents can be complex. nih.gov Generally, organometallic reagents can act as nucleophiles, attacking electron-deficient carbon centers. In the case of pyrimidines, attack at the C-4 or C-6 positions is plausible. The presence of the phenylthio group could also lead to reactions at the sulfur atom or the phenyl ring, depending on the specific reagent and conditions.

Computational Chemistry in Elucidating Reaction Mechanisms

While no specific computational studies focused exclusively on the reaction mechanisms of this compound have been identified in the searched literature, computational chemistry offers powerful tools to investigate the reactivity of such molecules. Density Functional Theory (DFT) calculations are commonly employed to study the electronic structure, reactivity, and reaction mechanisms of pyrimidine derivatives. nih.govresearchgate.net

For instance, DFT can be used to:

Calculate the electron density at different positions of the pyrimidine ring to predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of reaction pathways, such as the SNAr mechanism, to determine activation energies and reaction rates. nih.gov

Investigate the influence of substituents, like the phenylthio and methyl groups, on the reactivity of the pyrimidine scaffold.

Elucidate the mechanism of oxidation of the sulfur atom, including the structures of intermediates and transition states.

Theoretical studies on other pyrimidine derivatives have successfully been used to rationalize their observed reactivity and to predict the outcomes of reactions. nih.govnih.gov For example, computational studies have been used to estimate the pKa values of pyrimidines and to understand the structure-activity relationships of pyrimidine-based inhibitors. nih.govnih.gov Therefore, the application of computational methods to this compound would undoubtedly provide valuable insights into its chemical behavior and reaction mechanisms.

Derivatization and Structural Modification of 4,6 Dimethyl 2 Phenylthio Pyrimidine Analogues

Functionalization of the Phenyl Moiety

The phenyl ring of 4,6-dimethyl-2-(phenylthio)pyrimidine offers a prime location for introducing a wide array of functional groups to modulate the electronic and steric properties of the molecule. While direct electrophilic aromatic substitution on the phenyl ring of the parent compound is not extensively documented, established synthetic methodologies for aryl functionalization can be applied.

One potential strategy involves the use of a starting material that already contains a substituted phenylthiol. For instance, the reaction of 4,6-dimethyl-2-chloropyrimidine with a substituted thiophenol would directly yield a functionalized analogue.

Alternatively, modern cross-coupling reactions could be employed on a suitably pre-functionalized phenylthio moiety. For example, if the phenyl group is substituted with a halide (e.g., bromo or iodo), palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions could be utilized to introduce new carbon-carbon bonds. libretexts.org The Suzuki coupling, for instance, would involve the reaction of the halo-functionalized 2-(phenylthio)pyrimidine with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl system. libretexts.org

Directed ortho-metalation (DoM) represents another powerful technique for the regioselective functionalization of the phenyl ring. harvard.eduorganic-chemistry.org In this approach, a directing group on the aromatic ring directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. While the thioether itself is not a strong directing group, the introduction of a directing group onto the phenyl ring prior to its attachment to the pyrimidine (B1678525) core could enable this strategy.

Furthermore, the oxidation of the thioether to a sulfoxide (B87167) or sulfone can activate the phenyl ring for nucleophilic aromatic substitution (SNAr), particularly if electron-withdrawing groups are also present on the phenyl ring. nih.gov

Table 1: Potential Methods for Functionalization of the Phenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Halo-substituted 2-(phenylthio)pyrimidine, Arylboronic acid, Pd catalyst, Base | 2-(Biphenyl-x-ylthio)-4,6-dimethylpyrimidine |

| Heck Reaction | Halo-substituted 2-(phenylthio)pyrimidine, Alkene, Pd catalyst, Base | 2-((x-Vinylphenyl)thio)-4,6-dimethylpyrimidine |

| Directed ortho-Metalation | 2-((x-Directing group-phenyl)thio)-4,6-dimethylpyrimidine, Organolithium reagent, Electrophile | ortho-Substituted 2-(phenylthio)pyrimidine derivative |

| Oxidation | This compound, Oxidizing agent (e.g., m-CPBA) | 4,6-Dimethyl-2-(phenylsulfinyl)pyrimidine or 4,6-Dimethyl-2-(phenylsulfonyl)pyrimidine |

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring in this compound is another key site for structural modification. The reactivity of the pyrimidine ring is significantly influenced by the nature of the substituents at positions 2, 4, and 6. The two methyl groups at positions 4 and 6 are electron-donating and can influence the aromaticity and basicity of the ring.

Derivatization of the pyrimidine ring can be achieved by modifying the methyl groups or by substitution at the C-5 position. The methyl groups can potentially undergo condensation reactions with aldehydes or other electrophiles under specific conditions.

Electrophilic substitution on the pyrimidine ring itself is generally difficult due to its electron-deficient nature. However, the presence of activating groups can facilitate such reactions at the C-5 position.

A more common approach to modifying the pyrimidine core involves starting from a differently substituted pyrimidine precursor. For example, using a 5-substituted-4,6-dimethyl-2-thiopyrimidine would allow for the introduction of a variety of functional groups at this position.

Construction of Fused or Bridged Pyrimidine-Thioether Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, rigid structures such as fused or bridged heterocyclic systems. These modifications can have a profound impact on the molecule's conformation and its interaction with biological targets.

Fused Systems:

The synthesis of fused pyrimidine systems often involves the intramolecular cyclization of a suitably functionalized precursor. For instance, derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) can be used to construct bi- and tricyclic heterosystems. One reported method involves the synthesis of S-substituted derivatives which then undergo cyclization to form pyrazole-fused pyrimidines. rsc.orglibretexts.org

Another approach involves the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with various reagents to build additional rings onto the pyrimidine core. For example, reaction with ethyl chloroacetate (B1199739) followed by condensation with hydrazine (B178648) hydrate (B1144303) and subsequent treatment with isothiocyanates can lead to the formation of fused triazole or oxadiazole rings.

Bridged Systems:

The construction of bridged systems containing a pyrimidine-thioether core is a more complex synthetic challenge. One potential strategy could involve an intramolecular Heck reaction. wikipedia.orgprinceton.edu This would require the synthesis of a precursor where the phenyl group of the 2-(phenylthio) moiety is substituted with a vinyl group, and a suitable tether connects the vinyl group to another position on the pyrimidine ring or its substituents. Palladium-catalyzed cyclization could then form a bridge between the phenyl and pyrimidine rings. wikipedia.orgprinceton.edu

Another conceptual approach could be the use of ring-closing metathesis (RCM) on a di-alkenyl substituted precursor. This would involve introducing alkenyl chains at two different positions of the this compound molecule, for instance, on the phenyl ring and one of the methyl groups, and then using a ruthenium catalyst to form the bridged structure.

Table 2: Examples of Fused Heterocyclic Systems Derived from 4,6-Dimethylpyrimidine (B31164) Precursors rsc.org

| Starting Material | Reagent(s) | Fused Product |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | 3-Chloro-2,4-pentanedione | 2-(Acetylacetonyl-2-thio)-4,6-dimethylpyrimidine |

| 2-(Acetylacetonyl-2-thio)-4,6-dimethylpyrimidine | Hydrazine hydrate | 2-(3,5-Dimethyl-1H-pyrazol-4-ylthio)-4,6-dimethylpyrimidine |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | 2-Chloro-N-arylacetamides | 2-(N-Arylcarbamoylmethylthio)-4,6-dimethylpyrimidines |

Structure-Activity Relationship (SAR) Studies in Related Pyrimidine Thioethers

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For pyrimidine thioether derivatives, SAR studies have been conducted across various therapeutic areas, revealing key structural features that govern their potency and selectivity.

In the context of kinase inhibitors, for example, the substitution pattern on both the pyrimidine and the phenyl rings plays a critical role. For a series of 2,4-diaminopyrimidine (B92962) derivatives investigated as c-jun N-terminal kinase (JNK) inhibitors, modifications on the pyrimidine scaffold were crucial for potency. rsc.org

For pyrimidine derivatives targeting other kinases, it has been shown that the nature of the substituent at the C-2 position of the pyrimidine ring significantly impacts activity. The thioether linkage itself is a key element, and modifications such as oxidation to the sulfone can dramatically alter the electronic properties and reactivity of the molecule, which in turn affects biological activity. nih.gov

In a study of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as sirtuin 2 inhibitors, quantitative structure-activity relationship (QSAR) analysis indicated that both electronic and steric factors of the substituents on the N-phenyl ring were important for inhibitory activity. nih.gov Molecular docking studies suggested that these derivatives form hydrogen and hydrophobic bonds within the active site of the protein. nih.gov

Table 3: General SAR Observations for Related Pyrimidine Thioethers

| Structural Moiety | Modification | General Effect on Biological Activity |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | Modulates electronic properties, influencing binding affinity and pharmacokinetic properties. |

| Pyrimidine Ring (C-4, C-6) | Variation of alkyl or aryl substituents | Affects steric hindrance and overall shape, impacting receptor fit. |

| Pyrimidine Ring (C-5) | Introduction of substituents | Can provide additional interaction points with target proteins. |

| Thioether Linkage | Oxidation to sulfoxide or sulfone | Increases electrophilicity of the pyrimidine ring, potentially altering the mechanism of action. |

| Thioether Linkage | Replacement with different linkers (e.g., amine, ether) | Changes the geometry and flexibility of the molecule, affecting biological activity. |

These examples from related pyrimidine thioethers underscore the importance of systematic structural modification to elucidate SAR and to design more potent and selective compounds. While specific SAR data for this compound analogues are not extensively published, the general principles derived from these related series provide a valuable framework for the rational design of new derivatives.

Q & A

Basic: What are the common synthetic routes for 4,6-Dimethyl-2-(phenylthio)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution. A standard approach uses 2-chloro-4,6-dimethylpyrimidine and phenylthiol in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Key optimizations include:

- Temperature: 80–100°C to balance reaction rate and side-product formation.

- Catalyst: Use of phase-transfer catalysts (e.g., TBAB) to enhance thiolate ion reactivity.

- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >85% purity .

Table 1: Example reaction conditions and yields from analogous pyrimidine syntheses:

| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethyl | DMF | K₂CO₃ | 90 | 78 | |

| 2-Bromo-4,6-dimethyl | DMSO | NaH | 100 | 82 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy:

- ¹H NMR: Methyl groups at δ 2.3–2.5 ppm; aromatic protons (pyrimidine and phenylthio) between δ 7.2–8.5 ppm.

- ¹³C NMR: Pyrimidine carbons at δ 155–165 ppm; methyl carbons at δ 20–25 ppm.

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (calc. 244.34 g/mol) with [M+H]⁺ peak at m/z 245.

- X-ray Diffraction (XRD): For crystalline samples, SHELX programs (e.g., SHELXL) refine unit cell parameters and validate bond lengths/angles .

Advanced: How does the electronic environment of substituents influence the reactivity of this compound in further functionalization?

Methodological Answer:

The phenylthio group is electron-withdrawing, directing electrophilic substitution to the pyrimidine ring’s 5-position. Computational studies (e.g., DFT) predict reactivity trends:

- Electrophilic Aromatic Substitution: Nitration occurs at the 5-position with HNO₃/H₂SO₄.

- Cross-Coupling: Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids targeting halogenated derivatives.

- Steric Effects: Methyl groups at 4,6-positions hinder bulky reagents, necessitating microwave-assisted synthesis for improved kinetics .

Advanced: How can researchers resolve contradictions in biological activity data across studies on pyrimidine derivatives?

Methodological Answer:

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Purity Validation: HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Standardized Assays: Use OECD guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923).

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing phenylthio with nitrophenoxy reduces antifungal activity by 40% ).

Table 2: Example biological activity variations in pyrimidine analogs:

| Compound | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4,6-Dimethyl-2-(nitrophenoxy) | Anticancer (HeLa) | 12.3 | |

| 4,6-Dimethyl-2-(phenylthio) | Anticancer (HeLa) | 18.7 |

Advanced: What strategies are effective in crystallizing this compound for XRD studies?

Methodological Answer:

Crystallization challenges include low solubility and polymorphism. Recommended protocols:

- Solvent Pair Screening: Slow evaporation from DCM/hexane (1:3) at 4°C.

- Anti-Solvent Diffusion: Add hexane to a saturated acetone solution.

- Refinement: Use SHELXL for high-resolution data. Monitor for twinning (e.g., Rint > 0.05) and apply TWIN/BASF commands in SHELX .

Table 3: Crystallographic data from analogous compounds:

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dimethyl-2-(naphthyl)pyrimidine | P2₁/c | 14.90 | 11.48 | 15.95 | 111.0 |

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding to target proteins (e.g., DHFR for antimicrobial activity).

- ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability).

- QSAR Models: Correlate Hammett σ values of substituents with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.